4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid
Description
4-{[3-(Anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid (CAS: 1142210-70-5) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an anilinocarbonyl group at position 3 and a benzoic acid moiety linked via a methyl group at position 5. Its molecular formula is C₂₂H₂₂N₄O₃, with a molecular weight of 390.45 g/mol . This compound is part of a broader class of aminoazole derivatives, which are frequently explored in medicinal chemistry for their diverse bioactivities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
4-[[1-methyl-3-(phenylcarbamoyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-19-11-12-26(13-15-7-9-16(10-8-15)22(28)29)14-18(19)20(24-25)21(27)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPYIJCVKQPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=N1)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
The pyrazolopyridine scaffold is typically synthesized by cyclization reactions involving hydrazine derivatives and substituted pyridine precursors. For example, 1-methylation is achieved by methyl iodide or methyl sulfate treatment of the pyrazolopyridine intermediate under basic conditions.
Introduction of the Anilinocarbonyl Group
The anilinocarbonyl substituent at the 3-position is introduced via an amide bond formation between the pyrazolopyridine amine and aniline derivatives. This is commonly performed using coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or via acid chloride intermediates under controlled conditions to ensure selectivity and yield.
Attachment of the Benzoic Acid Moiety
The benzoic acid group is linked through a methylene bridge at the 5-position of the pyrazolopyridine ring. This is often achieved by alkylation reactions using 4-(chloromethyl)benzoic acid or its esters, followed by hydrolysis if necessary to yield the free acid.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + substituted pyridine, heat | Formation of pyrazolo[4,3-c]pyridine core |
| 2 | N-Methylation | Methyl iodide, base (e.g., K2CO3), solvent | 1-Methyl-pyrazolopyridine intermediate |
| 3 | Amide coupling | Aniline derivative + coupling reagent (DCC) | Introduction of anilinocarbonyl group |
| 4 | Alkylation | 4-(Chloromethyl)benzoic acid, base | Attachment of benzoic acid moiety |
| 5 | Hydrolysis (if ester used) | Acid or base hydrolysis | Free benzoic acid final compound |
- Yield and Purity: Optimized coupling conditions using carbodiimides with catalytic DMAP (4-dimethylaminopyridine) improve amide bond formation efficiency, reducing side reactions and increasing yield to above 75%.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO favor the alkylation step, enhancing the nucleophilicity of the pyrazolopyridine nitrogen and improving substitution rates.
- Temperature Control: Mild heating (50–80°C) during coupling and alkylation steps balances reaction rate and minimizes decomposition.
- Purification: Crystallization from suitable solvents or preparative HPLC is employed to isolate the target compound with high purity (>98%).
| Parameter | Data/Value | Method |
|---|---|---|
| Molecular Weight | ~383 g/mol | Calculated from molecular formula |
| Structural Confirmation | NMR (1H, 13C), MS, IR | Spectroscopic analysis |
| Purity | >98% | HPLC, elemental analysis |
| Melting Point | Reported in literature (varies) | Differential scanning calorimetry (DSC) |
The preparation of 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid involves a multi-step synthetic route focusing on the construction of the pyrazolopyridine core, selective functionalization with an anilinocarbonyl group, and subsequent attachment of a benzoic acid moiety. The use of carbodiimide-mediated coupling and controlled alkylation conditions are critical for achieving high yield and purity. Analytical techniques such as NMR, MS, and HPLC confirm the structure and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilinocarbonyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structure can be modified to enhance biological activity against various targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects: The anilinocarbonyl group in the target compound introduces aromaticity and hydrogen-bond acceptor/donor capabilities, which may enhance interactions with biological targets like enzymes or receptors. In contrast, the pyrrolidin-1-ylcarbonyl analog (CAS: 1142210-52-3) lacks aromaticity but offers conformational flexibility due to its aliphatic pyrrolidine ring .
Synthetic Accessibility: The target compound and its pyrano-pyrazole analog (C₁₅H₁₄N₄O₂) are hypothesized to be synthesized via multi-component reactions (MCRs), a method known for efficiency in generating complex heterocycles . For example, Rahmati et al. (2010, 2013) demonstrated the utility of MCRs for constructing pyrazolo-pyridine and imidazo-pyrazole scaffolds .
Physicochemical Properties: The benzoic acid moiety common to the target compound and its pyrrolidine analog enhances aqueous solubility compared to non-carboxylic acid derivatives. However, the larger molecular weight of the target compound (390.45 vs. 368.40 g/mol) may reduce passive membrane permeability . The pyrano[2,3-c]pyrazole derivative (C₁₅H₁₄N₄O₂) exhibits extended π-conjugation due to its fused pyran ring, which could facilitate interactions with planar biological targets or confer fluorescence properties .
Biological Activity
4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 390.44 g/mol. The structural representation indicates the presence of a pyrazolo[4,3-c]pyridine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molar Mass | 390.44 g/mol |
| CAS Number | [To be determined] |
Anticancer Activity
Recent studies have indicated that compounds featuring the pyrazolo[4,3-c]pyridine scaffold exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer proliferation. For instance, research has shown that derivatives of this compound can inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions.
Case Studies
-
Anticancer Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation. -
Anti-inflammatory Research:
A study conducted on animal models of arthritis revealed that treatment with this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues. -
Neuroprotection Investigation:
A recent investigation into the neuroprotective effects of the compound found that it significantly reduced neuronal death in models of oxidative stress. The mechanism was linked to the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor).
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-{[3-(anilinocarbonyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid and its analogs?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Condensation reactions (e.g., coupling of pyrazole or pyridine intermediates with benzoic acid derivatives) .
- Cyclization steps to form the tetrahydro-pyrazolo[4,3-c]pyridine core .
- One-pot synthesis for efficiency, as demonstrated in analogous pyrazolo-pyridine systems (e.g., using barbituric acids and aldehydes under solvent-free conditions) .
- Final characterization via H/C NMR and HRMS to confirm structural integrity .
Q. How is the compound characterized structurally to confirm its identity?
- Methodological Answer :
- X-ray crystallography for absolute configuration determination (applied to structurally similar ligands in the RCSB PDB database) .
- Spectroscopic techniques : H NMR (e.g., integration of methyl and aromatic protons), C NMR (carbonyl and aromatic carbons), and HRMS for molecular weight validation .
- Thermal analysis (melting point determination) to assess purity, as seen in related benzoic acid derivatives .
Q. What are the solubility and formulation considerations for this compound in experimental settings?
- Methodological Answer :
- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as indicated for structurally related pyrazole-carboxylic acids .
- Adjust pH using ammonium acetate buffers (pH 6.5) to enhance stability during assays, as recommended in pharmacopeial guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the pyrazolo-pyridine core?
- Methodological Answer :
- Catalyst screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Temperature control : For example, room-temperature reactions for adamantyl derivatives achieved 39% yield, while reflux conditions improved purity in pyrano[2,3-c]pyridine systems .
- Solvent selection : Non-polar solvents (e.g., n-butanol) reduce side reactions in multi-component syntheses .
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic or heterocyclic regions .
- Computational modeling (DFT calculations) to predict H/C chemical shifts and compare with experimental data .
- Isotopic labeling (e.g., N or F) for tracking specific functional groups in complex spectra .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or target binding?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase or bacterial targets) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid moiety) with antibacterial activity .
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace the anilinocarbonyl group with sulfonamides or heteroaryl carboxamides to assess impact on enzyme inhibition .
- Substituent variation : Introduce electron-deficient aryl groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions in binding pockets .
- Bioisosteric replacement : Swap the pyrazole ring with isoxazoles or thiazoles to evaluate scaffold flexibility .
Q. What strategies ensure compound stability during long-term storage or under assay conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
